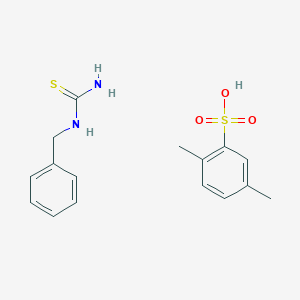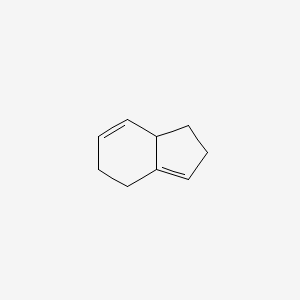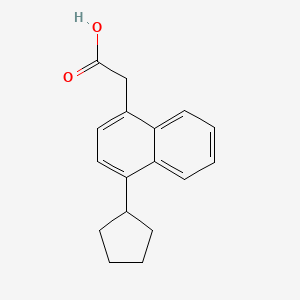
(4-Cyclopentylnaphthalen-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclopentylnaphthalen-1-yl)acetic acid is an organic compound that features a naphthalene ring system substituted with a cyclopentyl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclopentylnaphthalen-1-yl)acetic acid typically involves the functionalization of naphthalene derivatives. One common method is the Friedel-Crafts acylation, where naphthalene is reacted with cyclopentyl acetic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (4-Cyclopentylnaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The naphthalene ring can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of partially or fully hydrogenated naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
(4-Cyclopentylnaphthalen-1-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Cyclopentylnaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The acetic acid moiety can act as a proton donor, participating in acid-base reactions. The naphthalene ring system can engage in π-π interactions with aromatic residues in biological molecules, influencing their function and activity.
Comparación Con Compuestos Similares
Naphthalene-1-acetic acid: Lacks the cyclopentyl group, making it less sterically hindered.
Cyclopentylacetic acid: Lacks the naphthalene ring, resulting in different chemical properties.
Uniqueness: (4-Cyclopentylnaphthalen-1-yl)acetic acid is unique due to the combination of the naphthalene ring and cyclopentyl group, which imparts distinct steric and electronic effects. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Propiedades
Número CAS |
92954-28-4 |
|---|---|
Fórmula molecular |
C17H18O2 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
2-(4-cyclopentylnaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C17H18O2/c18-17(19)11-13-9-10-15(12-5-1-2-6-12)16-8-4-3-7-14(13)16/h3-4,7-10,12H,1-2,5-6,11H2,(H,18,19) |
Clave InChI |
YZVNBDGAHKCLOK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=CC=C(C3=CC=CC=C23)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


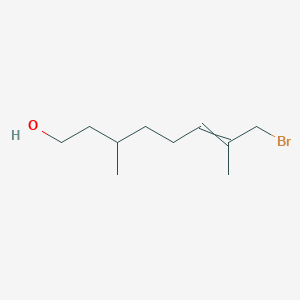
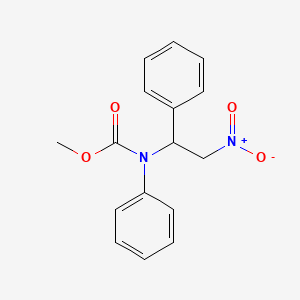

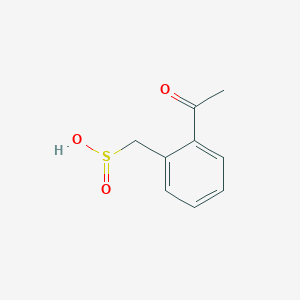
![{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium](/img/structure/B14357116.png)
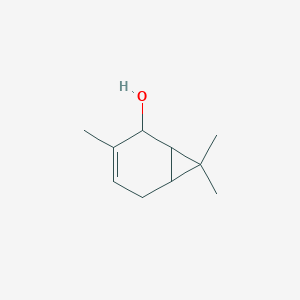
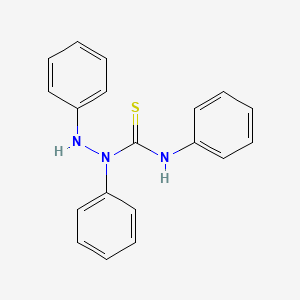
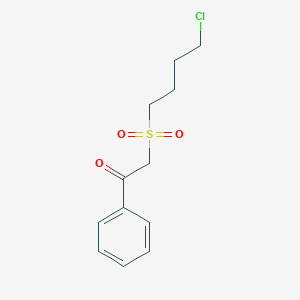
phenylsilane](/img/structure/B14357148.png)
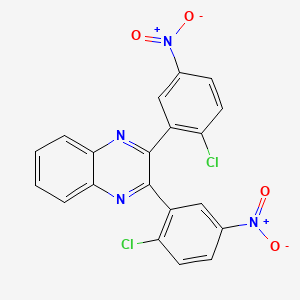
![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
